2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
Description
The compound 2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine features a pyrimidine core substituted with a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine-linked 6-ethyl-5-fluoropyrimidine moiety at position 4. This structure integrates fluorine atoms for enhanced lipophilicity and metabolic stability, a cyclopropyl group for steric modulation, and a piperazine spacer to facilitate conformational flexibility . Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c1-2-12-15(19)18(23-10-22-12)27-7-5-26(6-8-27)14-9-13(16(20)21)24-17(25-14)11-3-4-11/h9-11,16H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDJNIALBLJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs from the provided evidence:
Key Observations:
Fluorine Substitution: The target compound and WJ111-11 both utilize difluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like those in .
Piperazine Linkers : While the target compound employs a piperazine spacer to connect pyrimidine units, EP 2402347 analogs use piperazine with sulfonyl groups, introducing polar interactions and rigidity .
Hypothesized Pharmacological Implications
Metabolic Stability : The cyclopropyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to ethyl or methyl groups in analogs (e.g., ) .
Solubility: Morpholino groups in WJ111-11 improve aqueous solubility, whereas the target compound relies on fluorine and piperazine for balanced lipophilicity .
Target Binding: The flexible piperazine linker in the target compound may allow better adaptation to binding pockets than rigid thieno cores () but could reduce specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
